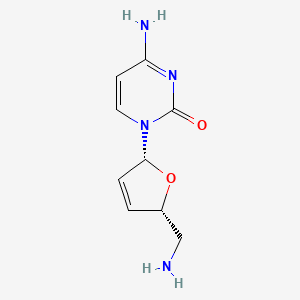

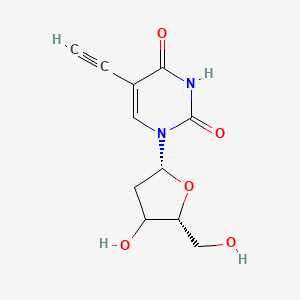

5-Ethynyl-2-deoxyuridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethynyl-2-deoxyuridine is a thymidine analogue that is incorporated into the DNA of dividing cells. It is widely used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals that have undergone DNA synthesis . This compound is particularly valuable in tracking proliferating cells in various biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-deoxyuridine typically involves the alkylation of 2-deoxyuridine with an ethynyl group. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar alkylation techniques, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethynyl-2-deoxyuridine undergoes several types of chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

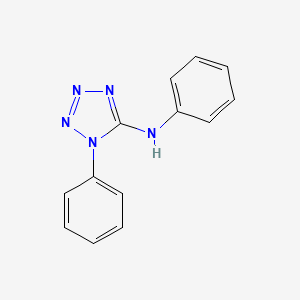

Cycloaddition Reactions:

Common Reagents and Conditions

Copper(I) Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

Azides: React with the ethynyl group in the presence of copper(I) catalysts to form triazoles.

Major Products

The major products formed from these reactions include triazole derivatives, which are often fluorescently labeled for use in various biological assays .

Wissenschaftliche Forschungsanwendungen

5-Ethynyl-2-deoxyuridine has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed to label and track proliferating cells in cell culture and in vivo studies.

Medicine: Utilized in cancer research to study cell proliferation and the effects of anti-cancer drugs.

Industry: Applied in the development of diagnostic tools and assays for cell proliferation.

Wirkmechanismus

5-Ethynyl-2-deoxyuridine is incorporated into the DNA of dividing cells during DNA synthesis. Once incorporated, it can be detected using click chemistry with fluorescent azides. This incorporation can induce DNA damage through the formation of interstrand crosslinks, which are detected by the cell during DNA replication. This leads to the phosphorylation of histone H2AX, arrest in cell cycle progression, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-deoxyuridine: Another thymidine analogue used for similar purposes but requires heat or acid treatment for detection.

5-Iodo-2-deoxyuridine: Used in similar applications but has different detection and incorporation properties.

5-Ethyl-2-deoxyuridine: A less commonly used analogue with different chemical properties.

Uniqueness

5-Ethynyl-2-deoxyuridine is unique due to its ability to be detected without the need for heat or acid treatment, making it more convenient and less damaging to the DNA being studied . Its use in click chemistry also provides a highly specific and efficient method for labeling and detecting DNA synthesis .

Eigenschaften

Molekularformel |

C11H12N2O5 |

|---|---|

Molekulargewicht |

252.22 g/mol |

IUPAC-Name |

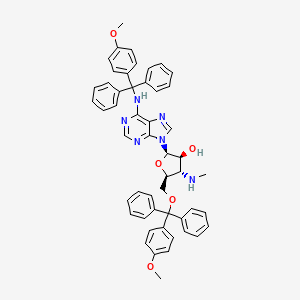

5-ethynyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7?,8-,9-/m1/s1 |

InChI-Schlüssel |

CDEURGJCGCHYFH-CFCGPWAMSA-N |

Isomerische SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O |

Kanonische SMILES |

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)